molecular formula C9H16O3 B052911 2-Propanol, 1,3-bis(2-propenyloxy)- CAS No. 17018-07-4

2-Propanol, 1,3-bis(2-propenyloxy)-

Cat. No. B052911
CAS RN: 17018-07-4
M. Wt: 172.22 g/mol
InChI Key: OFLGYLDXUIXHQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of "2-Propanol, 1,3-bis(2-propenyloxy)-" and related compounds involves complex chemical reactions, often aiming to develop materials with specific desirable properties, such as enhanced solubility or improved mechanical strength. For example, the preparation of bis-GMA free dental resin systems through the synthesis of dimethacrylate monomers illustrates the innovation in creating alternatives to conventional materials, highlighting the chemical versatility and potential of such compounds (Mei Yin, Fang Liu, Jingwei He, 2016).

Molecular Structure Analysis

The molecular structure of "2-Propanol, 1,3-bis(2-propenyloxy)-" and its derivatives plays a crucial role in their reactivity and the properties of the materials they compose. Studies on the crystal structures of related compounds provide insight into their molecular arrangements and the potential for engineering materials with tailored features. For instance, the crystal structures of linked-prophyrin precursors and their implications for material design offer valuable information for the development of novel materials (P. G. Jene, J. Ibers, 1999).

Chemical Reactions and Properties

The chemical reactivity of "2-Propanol, 1,3-bis(2-propenyloxy)-" is central to its applications in synthesis and material science. The compound's ability to undergo various chemical reactions enables the development of materials with specific characteristics. Research into the reaction of thiolates with dibromo-1-propanol, for example, demonstrates the compound's versatility in synthesizing hydrophobic analogs of lung surfactant phosphatidylcholines, underscoring its potential in biomedical applications (M. Gernon et al., 1999).

Physical Properties Analysis

The physical properties of "2-Propanol, 1,3-bis(2-propenyloxy)-" and its analogs, such as solubility, glass-transition temperatures, and molecular weight, are critical for their application in various domains, including the development of polymers and resins. For instance, the synthesis and characterization of highly organosoluble poly(ether imide)s based on specific dianhydrides reveal the importance of molecular design in achieving desired physical properties (D. Liaw et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties of "2-Propanol, 1,3-bis(2-propenyloxy)-" is essential for its effective utilization in material science and engineering. The compound's interaction with other chemicals, its stability under various conditions, and its reactivity profile are crucial for synthesizing materials with specific functionalities. The exploration of its redox behavior, as seen in the study of highly conjugated bis(benzo-1,3-dithiole) systems, provides insights into its potential applications in the development of organic metals and other advanced materials (M. Bryce et al., 1990).

Scientific Research Applications

1. Environmental Remediation and Biodegradation

The compound 2-Propanol, 1,3-bis(2-propenyloxy)-, often found in industrial and residential applications such as the synthesis of polymers, is recognized as an environmental pollutant due to its high hydrophobicity and potential endocrine-disrupting effects. However, research has revealed its biodegradability, particularly through the use of enzymes like laccase in reverse micelles systems, which can significantly enhance the degradation process of such hydrophobic phenolic pollutants. This process has been demonstrated to achieve a high percentage of elimination of Bisphenol A, a compound similar in structure to 2-Propanol, 1,3-bis(2-propenyloxy)-, highlighting its potential for environmental cleanup and pollution management (Chhaya & Gupte, 2013).

2. Material Synthesis and Polymer Chemistry

In the realm of material science and polymer chemistry, 2-Propanol, 1,3-bis(2-propenyloxy)- serves as a crucial intermediate. For instance, studies have demonstrated the use of 1,2-Epoxy-1,3-bis(trimethylsilyl)propane, a derivative of the compound, in generating alkenyltrimethylsilanes through reactions with Grignard reagents. These alkenyltrimethylsilanes are pivotal in synthesizing various polymers and materials, reflecting the versatility and importance of 2-Propanol, 1,3-bis(2-propenyloxy)- in industrial applications and its role in generating innovative materials (Shimizu, Shibata & Tsuno, 1985).

properties

IUPAC Name

1,3-bis(prop-2-enoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-11-7-9(10)8-12-6-4-2/h3-4,9-10H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLGYLDXUIXHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066145
Record name 2-Propanol, 1,3-bis(2-propenyloxy)-
Source EPA DSSTox
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1,3-bis(2-propenyloxy)-

CAS RN

17018-07-4
Record name 1,3-Bis(2-propen-1-yloxy)-2-propanol
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Record name 2-Propanol, 1,3-bis(2-propen-1-yloxy)-
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Record name 2-Propanol, 1,3-bis(2-propen-1-yloxy)-
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Record name 2-Propanol, 1,3-bis(2-propenyloxy)-
Source EPA DSSTox
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Record name Glycerol alpha,alpha'-Diallyl Ether
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